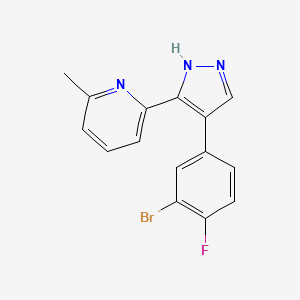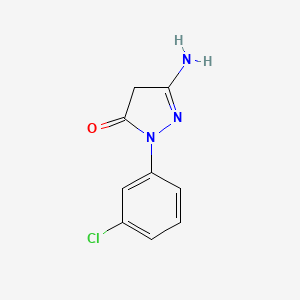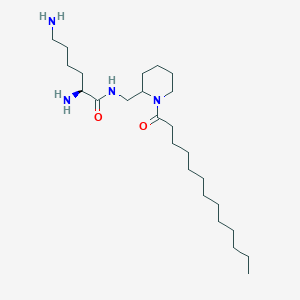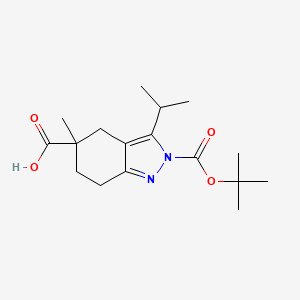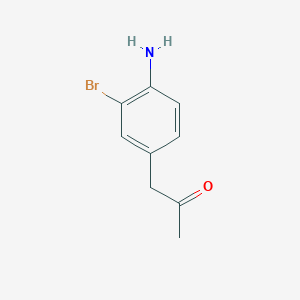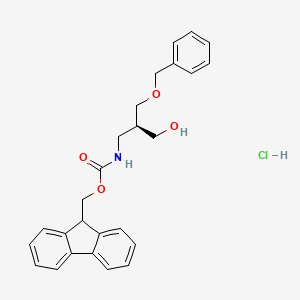
Fmoc-(r)-3-amino-2-((benzyloxy)methyl)propan-1-ol hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-®-3-amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride is a compound used in various scientific research fields. It is a derivative of propan-1-ol, where the hydrogen of one of the methyl groups is replaced by a hydroxy group. This compound is often used in organic synthesis and has applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride typically involves multiple steps. One common method includes the protection of the amino group using a suitable protecting group, followed by the introduction of the benzyloxy group. The final step involves the deprotection of the amino group and the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions can improve yield and purity. The process may also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Fmoc-®-3-amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The benzyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a primary or secondary amine.
科学的研究の応用
Chemistry
In chemistry, Fmoc-®-3-amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride is used as a building block for the synthesis of more complex molecules. It is often employed in peptide synthesis and as a precursor for various organic compounds.
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein interactions. It may also serve as a substrate or inhibitor in biochemical assays.
Medicine
In medicine, Fmoc-®-3-amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride has potential applications in drug development. It can be used to design and synthesize new therapeutic agents targeting specific biological pathways.
Industry
Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it valuable for various manufacturing processes.
作用機序
The mechanism of action of Fmoc-®-3-amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, altering their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in various chemical and biological processes.
類似化合物との比較
Similar Compounds
- ®-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride
- Propan-1-ol derivatives
Uniqueness
Fmoc-®-3-amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride is unique due to its specific functional groups and stereochemistry. The presence of the Fmoc group provides additional stability and reactivity, making it suitable for specialized applications in synthesis and research.
This detailed article provides a comprehensive overview of Fmoc-®-3-amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C26H28ClNO4 |
|---|---|
分子量 |
454.0 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-[(2R)-2-(hydroxymethyl)-3-phenylmethoxypropyl]carbamate;hydrochloride |
InChI |
InChI=1S/C26H27NO4.ClH/c28-15-20(17-30-16-19-8-2-1-3-9-19)14-27-26(29)31-18-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25;/h1-13,20,25,28H,14-18H2,(H,27,29);1H/t20-;/m1./s1 |
InChIキー |
ZYCODHOZLSJQDU-VEIFNGETSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO.Cl |
正規SMILES |
C1=CC=C(C=C1)COCC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


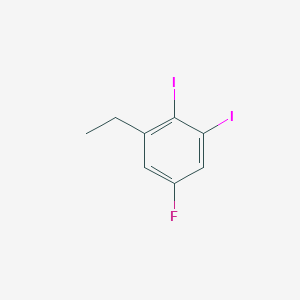

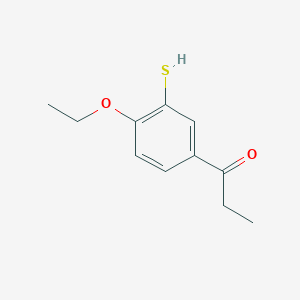
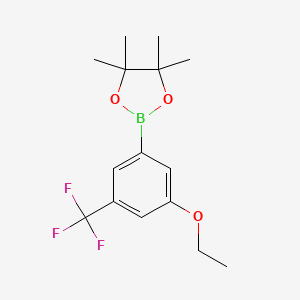
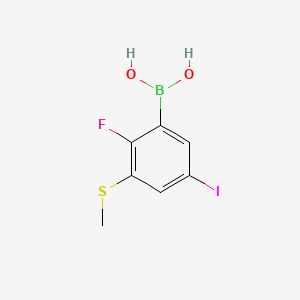

![4-(2-cyclopropyl-4-iodo-1H-benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole](/img/structure/B14038468.png)
![methyl 2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetate](/img/structure/B14038472.png)
